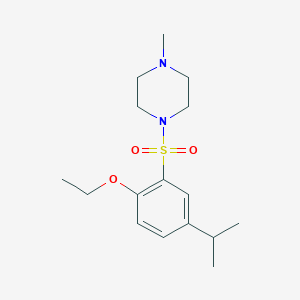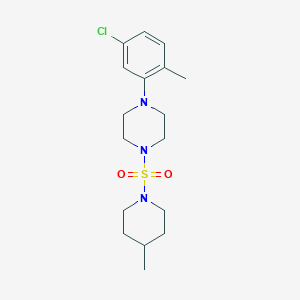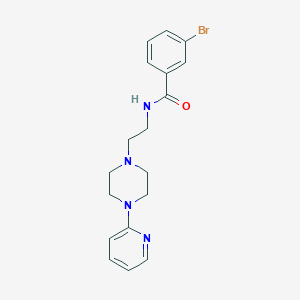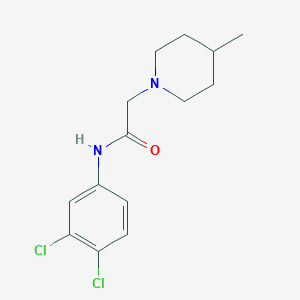
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine, also known as EIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIP belongs to the class of piperazine sulfonamide compounds and has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory prostaglandins. 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has also been reported to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways. Additionally, 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has been found to modulate the activity of ion channels and receptors, which play a crucial role in the transmission of pain and inflammation signals.
Biochemical and Physiological Effects:
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has also been reported to reduce the activity of cyclooxygenase enzymes, resulting in the inhibition of prostaglandin synthesis. Moreover, 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has been found to induce apoptosis and inhibit the proliferation of cancer cells. In terms of physiological effects, 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has also been found to exhibit a range of pharmacological properties, making it a versatile compound for studying various biological processes. However, there are also some limitations to using 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its bioavailability and efficacy. Additionally, the mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine is not fully understood, which may make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine. One area of interest is the development of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine, which may provide insights into its therapeutic potential. Additionally, further studies are needed to evaluate the efficacy and safety of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine in animal models and clinical trials, which may pave the way for its use in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine. The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has been optimized and can be carried out in a few steps with high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase enzymes. 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has also been shown to have antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-5-21-15-7-6-14(13(2)3)12-16(15)22(19,20)18-10-8-17(4)9-11-18/h6-7,12-13H,5,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQLQABXAIEDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)-4-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B501567.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B501573.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B501575.png)
![N-(3,5-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)piperazinyl]acetamide](/img/structure/B501576.png)
